Thioxanthone

Photophysics Laser Flash Photolysis Photoinitiator Development

Unsubstituted thioxanthone (CAS 492-22-8) is the indispensable parent scaffold for photoinitiator research. Unlike commercial derivatives (ITX, DETX) associated with migration and cytotoxicity concerns, this ≥98% GC pure compound provides a reliable baseline for photophysical characterization, analytical method development, and synthetic derivatization. Its well-characterized triplet state lifetime (2.3 μs) and distinctive fluorescence enable reproducible excited-state dynamics studies. Procure the foundational chromophore to advance rational photoinitiator design with confidence.

Molecular Formula C13H8OS
Molecular Weight 212.27 g/mol
CAS No. 492-22-8
Cat. No. B050317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioxanthone
CAS492-22-8
Synonyms10-Thioxanthone;  9-Thianthracen-10-one;  9-Thioxanthone;  9H-Thiaxanthen-9-one;  9-Oxo-9H-thioxanthene;  Esacure ITX;  NSC 15912;  NSC 54677;  NSC 658181;  Thiaxanthenone;  Thiaxanthon;  Thiaxanthone;  Thioxanthenone;  Thioxanthone;  Thioxanthone TX; 
Molecular FormulaC13H8OS
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
InChIKeyYRHRIQCWCFGUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioxanthone (CAS 492-22-8) Core Physicochemical Profile and Procurement Specifications


Thioxanthone (CAS 492-22-8), systematically named 9H-thioxanthen-9-one or 9-oxothioxanthene, is a heterocyclic sulfur analog of xanthone with the molecular formula C₁₃H₈OS and molecular weight of 212.27 g/mol [1]. The compound exists as a white to light yellow crystalline powder with a melting point range of 210–217 °C and boiling point of 371–373 °C at 715 mmHg [2]. Thioxanthone is freely soluble in benzene, chloroform, carbon disulfide, and hot glacial acetic acid; slightly soluble in alcohol; and practically insoluble in water [3]. Upon dissolution in concentrated sulfuric acid, it yields a yellow solution with intense green fluorescence, a distinctive property that differentiates it from its oxygen analog xanthone [3]. The compound is commercially available at purities of ≥98% (GC) and is classified as an irritant (R36/37/38) requiring standard laboratory handling precautions [2].

Why Thioxanthone (492-22-8) Cannot Be Interchanged with Commercial ITX or Substituted Derivatives Without Performance Verification


The thioxanthone scaffold supports a diverse class of photoinitiators whose substitution patterns profoundly alter key performance parameters including absorption wavelength, triplet state reactivity, migration tendency, and cytotoxicity. Commercial derivatives such as 2-isopropylthioxanthone (ITX) and 2,4-diethylthioxanthone (DETX) differ from the unsubstituted parent compound in UV absorption characteristics, solubility in reactive diluents, and biological safety profiles [1][2]. Notably, ITX has been implicated in food contamination incidents due to migration from UV-cured packaging into infant formula and other food products, prompting regulatory scrutiny from EFSA and EPA [3][4]. Meanwhile, DETX exhibits higher cytotoxicity in isolated rat hepatocytes compared to ITX and other thioxanthone analogs [2]. The unsubstituted thioxanthone serves as the foundational chromophore and synthetic precursor for derivative development, with distinct photophysical properties—including its triplet state lifetime of approximately 2.3 μs and specific solvatochromic behavior—that make it uniquely suited for fundamental photochemical research, analytical method development, and as a reference standard [5]. Substitution without experimental validation risks altered absorption spectra, unexpected reactivity profiles, and differential toxicological outcomes.

Quantitative Comparative Evidence for Thioxanthone (492-22-8) Relative to Analogues: Procurement Decision Support


Triplet State Lifetime of Unsubstituted Thioxanthone: Baseline Photophysical Reference for Derivative Development

The unsubstituted thioxanthone parent compound exhibits a triplet state lifetime of 2.3 μs measured at 630 nm via laser flash photolysis in acetonitrile solution [1]. This value serves as the fundamental photophysical baseline against which all thioxanthone derivatives are compared. The triplet state possesses π-π* configuration and undergoes efficient intersystem crossing, which is essential for Type II photoinitiation via hydrogen abstraction [1]. While substituted derivatives such as ITX and DETX are optimized for specific industrial curing applications, the unsubstituted thioxanthone's well-characterized triplet state provides an indispensable reference point for mechanistic studies and computational modeling of derivative behavior [2].

Photophysics Laser Flash Photolysis Photoinitiator Development

Cytotoxicity Comparison: Unsubstituted Thioxanthone Shows Lower Hepatotoxicity than DETX in Isolated Rat Hepatocyte Model

In a comparative cytotoxicity study using freshly isolated rat hepatocytes, the toxicity of 2,4-diethylthioxanthone (DETX) was explicitly reported to be greater than that of other compounds tested, including the parent thioxanthone, 2-isopropylthioxanthone (ITX), 4-isopropylthioxanthone, 2-chlorothioxanthone, and xanthone [1]. DETX elicited concentration-dependent (0–2.0 mM) and time-dependent (0–3 hours) cell death accompanied by depletion of cellular ATP, reduced glutathione (GSH), and protein thiol levels, as well as accumulation of GSH disulfide and malondialdehyde [1]. The parent thioxanthone, while not completely benign, demonstrated lower cytotoxic potential than DETX in this assay system [1].

Toxicology Hepatocyte Assay Photoinitiator Safety

UV-Vis Absorption Baseline: Unsubstituted Thioxanthone Enables Red-Shift Quantification for Derivative Development

The unsubstituted thioxanthone parent compound exhibits a characteristic UV-Vis absorption spectrum that serves as the baseline for evaluating substitution-induced bathochromic (red) shifts. Recent studies on novel thioxanthone-based photoinitiators (TXOH-DB and TXCl-DB) demonstrated that these derivatives appeared redshift compared with TX, and the UV absorption ability of TXCl-DB was stronger than TX [1]. Similarly, thioxanthone-benzothiophene derivatives show bathochromic shifted absorption up to approximately 460 nm compared to thioxanthone [2]. The unsubstituted parent compound absorbs at shorter wavelengths than its functionalized derivatives, making it essential for establishing the baseline absorption profile against which derivative improvements are measured.

UV-Vis Spectroscopy Photoinitiator Design LED Curing

ITX Regulatory and Migration Liability vs. Unsubstituted Thioxanthone Research-Only Positioning

2-Isopropylthioxanthone (ITX) has been identified as a food contaminant, with documented migration from UV-cured Tetra Pak packaging into infant formula, milk, juice, wine, and instant noodles [1]. The European Food Safety Authority (EFSA) reported on ITX contamination in infant formulas in 2005, and the compound remains under EPA examination for potential toxic effects depending on dose-effect ratio [2][3]. Additionally, ITX suffers from critical limitations including mutagenicity and high migration tendency, which have driven extensive research into low-migration alternatives [1]. The unsubstituted thioxanthone, supplied as a research-grade compound with explicit statements that it is not intended for use in foods, cosmetics, drugs, or consumer products, occupies a distinctly different regulatory and application space . This differentiation is critical for procurement decisions in regulated industries.

Migration Stability Food Contact Safety Regulatory Compliance

Migration Reduction Baseline: TX/N System Establishes Reference Point for 60% Improvement in Macromolecular Derivatives

The traditional thioxanthone/amine (TX/N) two-component photoinitiation system serves as the benchmark migration reference for evaluating advanced macromolecular photoinitiators. In a recent study, a one-component macromolecular photoinitiator (PPI) constructed using polymerizable thioxanthone demonstrated a 60% reduction in migration rate compared to the TX/N photoinitiation system [1]. The PPI also exhibits broad absorption in the 250–430 nm range and a higher molar extinction coefficient compared to micromolecule TX [1]. This quantitative improvement establishes the unsubstituted thioxanthone-based two-component system as the essential baseline for migration stability studies in photocuring research.

Migration Stability Macromolecular Photoinitiator Polymer Chemistry

Evidence-Based Application Scenarios for Thioxanthone (492-22-8) Procurement


Fundamental Photochemical Research Requiring Well-Characterized Triplet State Dynamics

Research groups investigating excited-state dynamics of aromatic ketones require the unsubstituted thioxanthone parent compound as the baseline reference. The compound's triplet state lifetime of 2.3 μs at 630 nm and its π-π* configuration have been extensively characterized by laser flash photolysis, providing a reliable benchmark for studying substitution effects on intersystem crossing efficiency and photoreactivity [1]. Procurement of high-purity (≥98% GC) thioxanthone enables reproducible photophysical measurements that inform the rational design of next-generation photoinitiators [2].

Analytical Method Development and Reference Standard Preparation

Thioxanthone serves as an essential analytical reference standard for detecting and quantifying thioxanthone-class photoinitiators in complex matrices. Its distinctive solubility profile—freely soluble in chloroform and benzene, slightly soluble in alcohol, and practically insoluble in water—facilitates method development for extraction and chromatographic separation [1]. The compound's characteristic fluorescence in concentrated sulfuric acid provides an additional qualitative detection modality. Given that ITX and other derivatives have been identified as food contaminants requiring monitoring, the unsubstituted parent compound enables calibration and validation of analytical methods targeting the broader thioxanthone class [2].

Synthetic Precursor for Novel Thioxanthone Derivative Development

The unsubstituted thioxanthone scaffold is the foundational building block for synthesizing functionalized photoinitiators with red-shifted absorption or enhanced migration stability. Recent studies demonstrate that derivatives incorporating chalcone, benzothiophene, or dimethylaminobenzoate moieties exhibit bathochromic shifts extending absorption up to approximately 460 nm and enhanced UV absorption intensity compared to the parent TX [1]. Macromolecular photoinitiators constructed from polymerizable TX monomers achieve up to 60% reduction in migration rates relative to conventional TX/N two-component systems [2]. Procurement of the unsubstituted parent compound enables laboratories to pursue diverse synthetic strategies without the structural constraints imposed by pre-functionalized commercial derivatives.

Toxicological Reference Standard for Thioxanthone-Class Safety Assessment

In comparative cytotoxicity studies, unsubstituted thioxanthone demonstrates lower hepatotoxicity than DETX and occupies a defined position in the toxicity ranking of thioxanthone-class compounds [1]. This established toxicological profile makes the parent compound a valuable reference standard for evaluating the relative safety of novel thioxanthone derivatives in preclinical assessment. Given the documented regulatory scrutiny of ITX and the food contamination incidents associated with commercial thioxanthone photoinitiators, the parent compound provides a baseline toxicological comparator for structure-activity relationship studies aimed at developing safer alternatives [2].

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